1-ethyl-3-(methylsulfanyl)-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC17838645
Molecular Formula: C6H11N3S
Molecular Weight: 157.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11N3S |
|---|---|
| Molecular Weight | 157.24 g/mol |
| IUPAC Name | 2-ethyl-5-methylsulfanylpyrazol-3-amine |
| Standard InChI | InChI=1S/C6H11N3S/c1-3-9-5(7)4-6(8-9)10-2/h4H,3,7H2,1-2H3 |
| Standard InChI Key | MHARMVZWBXEAKQ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=CC(=N1)SC)N |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-ethyl-5-methylsulfanylpyrazol-3-amine, reflecting its substitution pattern on the pyrazole ring . The molecular formula corresponds to a monoisotopic mass of 157.24 g/mol, as confirmed by PubChem . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1526870-09-6 | |
| SMILES | CCN1C(=CC(=N1)SC)N | |
| InChIKey | MHARMVZWBXEAKQ-UHFFFAOYSA-N | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 |
Synthesis and Manufacturing
General Pyrazole Synthesis Strategies
While no explicit synthesis protocol for 1-ethyl-3-(methylsulfanyl)-1H-pyrazol-5-amine is documented, analogous pyrazoles are synthesized via:
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Cyclocondensation: Reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
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Cyclization: Intramolecular closure of hydrazine derivatives under acidic or basic conditions.
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Post-Functionalization: Introduction of sulfanyl and amine groups via nucleophilic substitution or reductive amination .
Industrial Availability
The compound is offered by suppliers such as UORSY and BLD Pharm at a purity of ≥95%, with a current price of $1,150 per gram . Lead times for synthesis-on-demand services exceed 28 days, reflecting specialized production requirements .
| Supplier | Purity (%) | Price (USD/g) | Lead Time |
|---|---|---|---|
| UORSY | 95 | 1,150 | 28 days |
| BLD Pharm | 97 | 1,320 | 35 days |
Physicochemical Properties
Lipophilicity and Solubility
With a of 0.79, the compound exhibits balanced hydrophilicity and lipophilicity, favoring passive diffusion across biological membranes . Its polar surface area (44 Ų) and hydrogen-bonding capacity suggest moderate aqueous solubility, though experimental data are lacking .
Stability and Reactivity
The methylsulfanyl group is susceptible to oxidation, potentially forming sulfoxide or sulfone derivatives under oxidative conditions. The amine moiety may participate in Schiff base formation or acylation reactions, enabling further functionalization .
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